An In-Depth Technical Guide to 6-Bromo-3-methyl-triazolo[4,3-a]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 6-Bromo-3-methyl-triazolo[4,3-a]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, and its critical role as a versatile intermediate in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This document is intended to be a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of the Triazolopyrimidine Core
The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a recognized "privileged scaffold" in medicinal chemistry.[4] This class of fused heterocyclic compounds has garnered considerable attention due to its wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The structural rigidity and unique electronic properties of the triazolopyrimidine core make it an ideal framework for the design of targeted therapeutics.
6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine (CAS No. 1368328-57-7) is a key derivative within this family. The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. The methyl group at the 3-position also plays a role in modulating the compound's physicochemical properties and its interaction with biological targets.
Physicochemical Properties
A clear understanding of the physicochemical properties of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1368328-57-7 | |
| Molecular Formula | C₆H₅BrN₄ | Inferred from structure |
| Molecular Weight | 213.04 g/mol | Inferred from structure |
| SMILES | CC1=NN=C2N=CC(Br)=CN21 |
Synthesis of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine: A Step-by-Step Protocol
The synthesis of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine can be achieved through a multi-step process, beginning with a substituted pyrimidine. The following protocol is a generalized procedure based on established synthetic strategies for related triazolopyrimidine compounds.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine.
Experimental Protocol
Step 1: Synthesis of 2-bromo-6-hydrazinyl-4-chloropyrimidine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-6-bromopyrimidine (1.0 eq) in ethanol.
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Addition of Reagent: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-bromo-6-hydrazinyl-4-chloropyrimidine.
Step 2: Synthesis of 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine
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Reaction Setup: In a sealed reaction vessel, suspend 2-bromo-6-hydrazinyl-4-chloropyrimidine (1.0 eq) in triethyl orthoacetate (excess, acts as both reagent and solvent).
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Reaction Conditions: Heat the mixture at 120-130 °C for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.
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Work-up and Isolation: After cooling, the excess triethyl orthoacetate is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine.
Step 3: Synthesis of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine
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Reaction Setup: Dissolve 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
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Reaction Conditions: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
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Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the final product, 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine. Further purification can be achieved by column chromatography on silica gel if necessary.
Characterization
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.5 ppm), and aromatic protons on the pyrimidine ring (two doublets or singlets in the aromatic region, ~7.0-9.0 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, and the carbons of the fused heterocyclic ring system. The carbon bearing the bromine atom will be significantly downfield. |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of the compound (213.04), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio). |
Note: Actual spectral data should be obtained on the synthesized material to confirm its structure and purity.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.
Kinase Inhibitors
The triazolopyrimidine scaffold is a key pharmacophore in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of the triazolopyrimidine scaffold have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2).[4] Inhibition of CDK2 can disrupt the cell cycle and induce apoptosis in cancer cells, making it an attractive target for anticancer drug development.[4]
The bromine atom at the 6-position of the title compound is a key functional group for the synthesis of libraries of potential kinase inhibitors via cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents to probe the binding pocket of the target kinase and optimize potency and selectivity.
Diagram of Kinase Inhibitor Synthesis Strategy
Caption: Versatility of 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine in synthesizing diverse kinase inhibitors.
Conclusion
6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine is a valuable and versatile building block in the field of medicinal chemistry. Its triazolopyrimidine core provides a robust scaffold for the development of bioactive molecules, while the strategically placed bromine atom allows for extensive synthetic diversification. The potential for this compound to serve as a precursor for novel kinase inhibitors underscores its importance in the ongoing search for new and effective therapies for a range of human diseases. This guide provides a foundational understanding and a practical framework for the synthesis and application of this important heterocyclic compound.
References
- Google Patents. (n.d.). Process for the preparation of pyrimidine compounds.
- Google Patents. (n.d.). Pyrimidine derivative and use thereof.
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate& its biological. evaluation as CDKs inhibitor. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds. Retrieved January 20, 2026, from [Link]
-
Biblioteka Nauki. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved January 20, 2026, from [Link]
-
ChemSrc. (n.d.). 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. Retrieved January 20, 2026, from [Link]
-
CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. Retrieved January 20, 2026, from [Link]
Sources
- 1. US6162916A - Process for the preparation of pyrimidine compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]
- 4. chemijournal.com [chemijournal.com]
